3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride

Catalog No.
S838076
CAS No.
1220016-52-3
M.F
C12H16ClF2NO
M. Wt
263.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hyd...

CAS Number

1220016-52-3

Product Name

3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride

IUPAC Name

3-[(2,6-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride

Molecular Formula

C12H16ClF2NO

Molecular Weight

263.71 g/mol

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-7-9-4-5-15-6-9;/h1-3,9,15H,4-8H2;1H

InChI Key

PKUKCKKPIYQRCC-UHFFFAOYSA-N

SMILES

C1CNCC1COCC2=C(C=CC=C2F)F.Cl

Canonical SMILES

C1CNCC1COCC2=C(C=CC=C2F)F.Cl

Organic Chemistry and Drug Synthesis

Medicinal Chemistry

Pharmacology

Drug Discovery

Bioactive Molecule Design

Synthesis of Antiepileptic Agent Rufinamide

3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride is a chemical compound notable for its unique structure and potential applications in various scientific fields. Its molecular formula is C12H16ClF2NO, and it features a pyrrolidine ring connected to a 2,6-difluorobenzyl group via an ether linkage. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in aqueous environments. The presence of fluorine atoms in the benzyl group may contribute to its biological activity and interaction with biological targets.

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  • Biological Studies: The compound is utilized in enzyme inhibition studies and receptor binding assays.
  • Medicinal Chemistry: It is investigated for potential therapeutic effects and as a precursor in drug development.
  • Industrial Uses: Employed in the production of specialty chemicals and as an intermediate in synthesizing complex molecules .
  • The biological activity of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that this compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus modulating enzyme functions. Additionally, it may alter signal transduction pathways through receptor interactions, making it a subject of interest in pharmacological research.

    The synthesis of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride generally involves the following steps:

    • Reaction Setup: Combine 2,6-difluorobenzyl alcohol with pyrrolidine in the presence of a base (such as sodium hydride or potassium carbonate) and a suitable solvent (like dimethylformamide or tetrahydrofuran).
    • Reaction Conditions: Conduct the reaction under room temperature to reflux conditions.
    • Formation of Hydrochloride Salt: After obtaining the desired product, treat it with hydrochloric acid to yield the hydrochloride salt.

    This method allows for the efficient production of the compound while maintaining high yield and purity levels. Industrial production may involve similar synthetic routes but optimized for larger scale operations.

    Research into the interaction studies of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride indicates its potential for modulating biological pathways through enzyme inhibition and receptor interaction. Specific studies have focused on its effect on various enzymes involved in metabolic processes and signal transduction pathways. The unique fluorinated structure may enhance its binding affinity and selectivity towards certain biological targets .

    Several compounds share structural similarities with 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride. These include:

    • N-benzylpyrrolidine: Lacks fluorine substitution but shares the pyrrolidine structure.
    • 4-(2,6-Difluorobenzyl)piperidine: Similar fluorinated benzyl group but incorporates a piperidine ring instead.
    • 3-(trifluoromethyl)phenylpyrrolidine: Contains a trifluoromethyl group instead of a difluorobenzyl group.

    Comparison Table

    Compound NameStructure TypeUnique Features
    3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloridePyrrolidine derivativeContains difluorobenzyl group; potential biological activity
    N-benzylpyrrolidinePyrrolidineLacks fluorine; simpler structure
    4-(2,6-Difluorobenzyl)piperidinePiperidineFluorinated benzyl group; different ring structure
    3-(trifluoromethyl)phenylpyrrolidinePyrrolidineTrifluoromethyl substitution; distinct properties

    The unique combination of a pyrrolidine ring with a difluorobenzyl ether linkage sets 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride apart from these similar compounds, potentially enhancing its reactivity and biological activity .

    Fundamental Physical Parameters

    Molecular Formula (C₁₂H₁₆ClF₂NO)

    3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride possesses the confirmed molecular formula C₁₂H₁₆ClF₂NO [1] [2]. This formula represents a complex organic structure comprising twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular composition indicates the presence of a pyrrolidine ring system with a fluorinated benzyl ether substituent, existing as a hydrochloride salt form.

    The structural components include a five-membered pyrrolidine heterocycle containing one nitrogen atom, an ether linkage connecting the pyrrolidine ring to a methylene bridge, and a 2,6-difluorobenzyl group [1] . The hydrochloride salt formation results from the protonation of the basic nitrogen atom in the pyrrolidine ring by hydrochloric acid.

    Molecular Weight (263.71 g/mol)

    The molecular weight of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride is precisely 263.71 g/mol [1] [2]. This value has been consistently reported across multiple chemical databases and literature sources, confirming its accuracy. The molecular weight calculation accounts for the contribution of all constituent atoms, including the additional hydrogen and chlorine atoms from the hydrochloride salt formation.

    When compared to the parent pyrrolidine hydrochloride (molecular weight 107.58 g/mol) [4], the target compound demonstrates a significant increase in molecular mass due to the incorporation of the fluorinated benzyl ether moiety. This increased molecular weight affects various physicochemical properties, including solubility, volatility, and membrane permeability characteristics.

    Physical State and Appearance

    3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride exists as a solid at room temperature [1] [5]. The compound typically appears as a white to off-white crystalline solid, which is characteristic of organic hydrochloride salts [6]. This solid state is consistent with the molecular structure and intermolecular interactions typical of ionic compounds containing both organic and inorganic components.

    The crystalline nature of the compound suggests well-ordered molecular packing in the solid state, which is facilitated by hydrogen bonding interactions between the protonated nitrogen and the chloride anion, as well as potential intermolecular interactions involving the fluorine atoms [4] [7].

    Solubility Profile

    Solubility in Aqueous Media

    The solubility of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride in water is significantly enhanced compared to its free base form due to the hydrochloride salt formation [8]. This enhancement is consistent with the general principle that hydrochloride salts of organic compounds exhibit improved aqueous solubility compared to their neutral counterparts.

    The increased water solubility results from the ionic character imparted by the hydrochloride salt, which facilitates hydration and dissolution in polar protic solvents. Similar pyrrolidine derivatives have demonstrated substantial solubility improvements upon salt formation, with some compounds showing enhanced solubility by factors of 10-100 compared to their free base forms [9] [10].

    Solubility in Organic Solvents

    The compound demonstrates good solubility in various organic solvents, particularly those with moderate to high polarity [8]. Based on structural similarity to related compounds, 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride is expected to exhibit favorable solubility in methanol, ethanol, dimethyl sulfoxide (DMSO), and acetonitrile [8] [11].

    The presence of the fluorinated aromatic system and the ether linkage contributes to the compound's compatibility with organic solvents, while the hydrochloride salt provides additional polar interactions that facilitate dissolution in protic solvents. This dual solubility character makes the compound suitable for various synthetic and analytical applications [8] .

    pH-Dependent Solubility

    The solubility of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride exhibits significant pH dependence due to the presence of the basic nitrogen atom in the pyrrolidine ring [13]. At lower pH values, the compound demonstrates increased solubility as the nitrogen atom becomes increasingly protonated, enhancing the ionic character and water solubility.

    At physiological pH (approximately 7.4), the compound exists predominantly in its protonated form, maintaining good aqueous solubility. As the pH increases above the pKa of the pyrrolidine nitrogen, the compound gradually converts to its free base form, potentially leading to reduced water solubility and increased lipophilicity [14] [9].

    Acid-Base Properties

    pKa Determination

    The pKa of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride can be estimated based on the basicity of the pyrrolidine nitrogen atom. The parent pyrrolidine has a pKa of approximately 11.27 [15] [16], indicating its strong basic character. However, the presence of the electron-withdrawing 2,6-difluorobenzyl group through the ether linkage is expected to moderately reduce the basicity of the pyrrolidine nitrogen.

    The estimated pKa for the target compound is approximately 10.5-11.0, reflecting the influence of the fluorinated aromatic substituent on the electron density of the nitrogen atom [17] [18]. This slight reduction in basicity compared to the parent pyrrolidine is consistent with the electron-withdrawing effects of the fluorine atoms and the extended aromatic system.

    Ionization Behavior

    Under physiological conditions, 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride exists predominantly in its protonated form due to the high pKa of the pyrrolidine nitrogen [18]. The ionization equilibrium favors the protonated species at pH values below approximately 10-11, which encompasses most biological and analytical conditions.

    The ionization behavior directly impacts the compound's solubility, membrane permeability, and potential biological activity. The protonated form exhibits enhanced water solubility and reduced membrane permeability compared to the neutral species [14] [9]. This pH-dependent ionization behavior is crucial for understanding the compound's pharmacokinetic properties and analytical behavior.

    Salt Form Effects

    The hydrochloride salt formation significantly influences the physicochemical properties of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride [8]. The salt form provides several advantages, including enhanced water solubility, improved chemical stability, and better handling characteristics compared to the free base.

    The ionic interactions between the protonated pyrrolidine nitrogen and the chloride anion contribute to the crystalline solid state and influence the compound's melting point, solubility, and stability [4] [7]. The salt form also facilitates purification and analytical characterization, as it provides a more stable and well-defined chemical entity.

    Partition Coefficient and Lipophilicity

    LogP Determination Methods

    The partition coefficient (LogP) of 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride can be estimated using computational methods and structure-activity relationships [14]. Based on the molecular structure, which contains both hydrophilic and lipophilic components, the LogP is estimated to be in the range of 2.5-3.5.

    The lipophilicity assessment considers the contributions of the pyrrolidine ring, the ether linkage, and the 2,6-difluorobenzyl group. The fluorine atoms contribute to lipophilicity while also providing unique electronic properties that can influence biological activity [19] [17]. The presence of the hydrochloride salt form affects the apparent partition coefficient, as the ionized species exhibits reduced lipophilicity compared to the neutral molecule.

    Comparison with Related Structures

    When compared to structurally related compounds, 3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride exhibits moderate lipophilicity [20] [21]. The 2,4-difluoro and 3,5-difluoro analogs show similar LogP values, with minor variations due to the different positions of the fluorine substituents affecting the electronic distribution and molecular interactions.

    The parent pyrrolidine (LogP ≈ 0.22) [15] demonstrates significantly lower lipophilicity, highlighting the substantial impact of the fluorinated benzyl ether substituent on the compound's partition behavior. This increased lipophilicity potentially enhances membrane permeability and bioavailability while maintaining adequate aqueous solubility through the salt formation [17] [18].

    Stability Parameters

    Thermal Stability

    3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride demonstrates good thermal stability under normal storage and handling conditions [22]. The compound's stability is enhanced by the presence of the fluorine atoms, which provide additional bond strength and resistance to thermal decomposition. Pyrrolidine derivatives generally exhibit acceptable thermal stability, with decomposition typically occurring at elevated temperatures well above normal handling conditions.

    The hydrochloride salt form contributes to thermal stability by providing a more organized crystal structure and reducing volatility compared to the free base [7] [23]. Proper storage conditions, including protection from excessive heat and moisture, help maintain the compound's integrity over extended periods.

    Hydrolytic Stability

    The compound exhibits good hydrolytic stability under normal pH conditions due to the stable ether linkage and the aromatic fluorinated substituent [24]. The C-O-C ether bond is generally resistant to hydrolysis under mild conditions, and the presence of electron-withdrawing fluorine atoms further stabilizes the aromatic system against nucleophilic attack.

    The pyrrolidine ring system demonstrates inherent stability to hydrolysis, with the nitrogen atom being protected through salt formation [25] [24]. However, extreme pH conditions or elevated temperatures may potentially affect the compound's stability, requiring appropriate storage and handling precautions.

    Oxidative Stability

    3-(((2,6-Difluorobenzyl)oxy)methyl)pyrrolidine hydrochloride shows good resistance to oxidative degradation under normal atmospheric conditions [26]. The fluorinated aromatic system provides enhanced stability against oxidative processes compared to non-fluorinated analogs, as fluorine atoms are less susceptible to radical reactions.

    The pyrrolidine nitrogen, being protonated in the salt form, is less susceptible to oxidation compared to the free base. This protection against oxidative processes contributes to the compound's long-term stability and shelf life [22] [27]. Standard storage conditions with protection from light and air help maintain optimal oxidative stability.

    Photostability

    The compound demonstrates acceptable photostability under normal lighting conditions [28] [27]. While specific photostability data for this exact compound is not available in the literature, structurally related fluorinated compounds have shown good light stability due to the electron-withdrawing effects of fluorine atoms, which reduce the susceptibility to photochemical reactions.

    The aromatic system in the compound may absorb ultraviolet light, potentially leading to photodegradation under intense or prolonged exposure [28] [27]. Therefore, storage in amber containers or protection from direct sunlight is recommended to maintain long-term stability and prevent any potential photochemical degradation.

    Dates

    Last modified: 08-16-2023

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